(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is a compound that has been extensively studied for its potential applications in various scientific fields. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
Chemical Characterization and Synthesis
NMR Characterization and Tautomeric Equilibrium
A study focused on the 1H NMR characterization of 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, highlighting the tautomeric equilibrium of imidazole hydrogen and conformational inversion of partially saturated rings (Barni et al., 2003).
Structural Analysis for Spectral Behavior
X-ray structural analysis of neutral and cationic derivatives of 2-(4-methylpyridin-2-yl)-1H-benzimidazole provided insights into the correlation between structure and UV-visible properties (Gervasio et al., 2003).
Synthesis for Catalytic Applications
Nickel and mercury complexes with benzimidazole-functionalized ligands demonstrated high efficiency as catalysts in Friedel–Crafts alkylations, indicating potential applications in synthetic chemistry (Huang et al., 2011).
Crystal Engineering and Molecular Design
Crystal Engineering Using Benzimidazole Moieties
The protonated benzimidazole group was identified as a useful synthon for crystal engineering, with its ability to form two- or three-dimensionally stacked structures (Matthews et al., 2003).
Crystal Structure Determination
The crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined, providing insights into molecular conformation and spectroscopic characteristics (Tavman & Sayil, 2013).
Heterocyclic Compound Synthesis
Microwave-Mediated Synthesis of Heterocycles
Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles was achieved under both microwave and thermal conditions, suggesting applications in drug discovery and materials science (Darweesh et al., 2016).
One-Pot Synthesis of Benzimidazole Derivatives
Rapid, green protocol for synthesizing benzimidazole derivatives and their metal complexes was developed, highlighting potential applications in pharmacology and materials science (Taj et al., 2020).
Pharmaceutical and Biological Applications
Synthesis and Antimicrobial Activity
New heterocyclic compounds containing benzimidazole derivatives were synthesized, showing significant antimicrobial activity against various bacterial strains, suggesting potential applications in antimicrobial therapy (Bassyouni et al., 2012).
Anticancer Property Analysis
Ruthenium(II) arene compounds with 2-aryldiazole ligands, including 2-pyridin-2-yl-1H-benzimidazole, were evaluated for their anticancer properties, indicating potential in cancer treatment (Martínez-Alonso et al., 2014).
properties
IUPAC Name |
(2E)-2-(1H-benzimidazol-2-yl)-2-(1-methylpyridin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-19-9-5-4-8-14(19)11(10-16)15-17-12-6-2-3-7-13(12)18-15/h2-9H,1H3,(H,17,18)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQLOHLECZYMOM-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.